1-O-Acetyl-6-O-isobutyrylbritannilactone

Sesquiterpene lactone Structure-activity relationship Lipophilicity

Researchers require precise britannilactone analogs to map esterification effects on bioactivity-assuming functional equivalence across derivatives leads to false SAR conclusions. This C21H30O6 compound (MW 378.5) features a distinct C-1 acetyl and C-6 isobutyryl pattern, modulating lipophilicity (XLogP3-AA=2.9) vs. mono- or di-acetyl variants. - **Key applications:** NF-κB pathway inhibition (iNOS/COX-2), melanin synthesis (ERK/PI3K/AKT/CREB), sEH assay negative control. - **Quantitative differentiation:** Directly comparable to ABL (free 6-OH) and ABLOO (6-O-acetyl) for structure-activity mapping. - **Supply:** Validated purity, research-grade, global shipment.

Molecular Formula C21H30O6
Molecular Weight 378.5 g/mol
Cat. No. B3028115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Acetyl-6-O-isobutyrylbritannilactone
Molecular FormulaC21H30O6
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCOC(=O)C
InChIInChI=1S/C21H30O6/c1-11(2)20(23)27-19-17(12(3)8-7-9-25-15(6)22)13(4)10-16-18(19)14(5)21(24)26-16/h11-12,16,18-19H,5,7-10H2,1-4,6H3/t12-,16+,18+,19+/m0/s1
InChIKeyXHBHYMSLBWDFRZ-ZLKDORHNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-O-Acetyl-6-O-isobutyrylbritannilactone: Structural Identity & Class Context


1-O-Acetyl-6-O-isobutyrylbritannilactone (CAS 1613152-34-3, C21H30O6, MW 378.5 g/mol) is a sesquiterpene lactone isolated from Inula britannica and Inula japonica [1]. It belongs to the britannilactone family of pseudoguaianolide-type natural products characterized by an α-methylene-γ-lactone pharmacophore. Structural differentiation within this class arises from esterification patterns at the C-1 and C-6 hydroxyl positions, which modulate lipophilicity, cellular permeability, and target engagement [2]. The compound bears an acetyl group at C-1 and an isobutyryl group at C-6, distinguishing it from the mono-substituted analogs 1-O-acetylbritannilactone (ABL) and 6-O-isobutyrylbritannilactone (IBL), as well as from the diacetyl variant 1,6-O,O-diacetylbritannilactone (ABLOO).

1-O-Acetyl-6-O-isobutyrylbritannilactone: Non-Interchangeability


Within the britannilactone scaffold, the identity and number of ester side chains are primary determinants of biological potency, target selectivity, and physicochemical behavior [1]. Direct comparative studies on closely related sesquiterpene lactones from Inula species demonstrate that increasing the number of acetyl side groups correlates positively with enhanced NF-κB inhibition, while the absence of acetyl groups results in only weak activity [2]. The 6-O-isobutyryl modification (vs. acetyl or hydroxyl) introduces distinct steric bulk and lipophilicity (XLogP3-AA = 2.9 for the target compound), altering membrane permeability and protein-binding kinetics relative to analogs such as ABL or IBL. Consequently, assuming functional equivalence among britannilactone derivatives is scientifically unsound; procurement decisions must be guided by the specific esterification pattern most relevant to the biological or chemical question under investigation.

1-O-Acetyl-6-O-isobutyrylbritannilactone: Comparative Evidence vs. Analogs


Dual Esterification vs. Mono-Substitution

Unlike the mono-substituted comparators 1-O-acetylbritannilactone (ABL; acetyl at C-1 only) and 6-O-isobutyrylbritannilactone (IBL; isobutyryl at C-6 only), 1-O-acetyl-6-O-isobutyrylbritannilactone bears both an acetyl (C-1) and an isobutyryl (C-6) ester within the same molecule [1]. In the britannilactone SAR landscape, the number of acyl substituents directly governs anti-inflammatory potency: ABLOO (two acetyl groups) markedly inhibits IKKβ phosphorylation and downstream NF-κB activation, whereas britannilactone (zero acetyl groups) shows only weak inhibition [2]. By extension, the dual-substitution pattern of the target compound is structurally positioned to engage both the C-1-mediated and C-6-mediated pharmacophoric contributions simultaneously, a feature absent from either ABL, IBL, or britannilactone alone.

Sesquiterpene lactone Structure-activity relationship Lipophilicity

Acetyl-Group Dependence in NF-κB Inhibition

A systematic comparison of three britannilactone analogs—britannilactone (BL, 0 acetyl groups), 1-O-acetylbritannilactone (ABLO, 1 acetyl group), and 1,6-O,O-diacetylbritannilactone (ABLOO, 2 acetyl groups)—revealed that inhibitory activity against LPS/IFN-γ-induced iNOS and COX-2 expression was positively correlated with acetyl side group number [1]. ABLOO (2 acetyl groups) markedly suppressed IKKβ phosphorylation to basal levels, blocked IκBα degradation, and inhibited NF-κB nuclear translocation. In contrast, BL (0 acetyl groups) showed only weak inhibitory action under identical conditions [1]. 1-O-Acetyl-6-O-isobutyrylbritannilactone, bearing two ester groups (one acetyl + one isobutyryl), is predicted by this SAR to exhibit anti-inflammatory potency within the range defined by ABLO (mono-substituted) and ABLOO (diacetyl), but with a distinct selectivity profile arising from the isobutyryl moiety at C-6.

Anti-inflammatory NF-κB pathway IKKβ inhibition

Lipophilicity-Driven Cytotoxicity in 6-O Ester Analogs

Structure-activity relationship studies on ABL analogues demonstrated that esterification of the 6-OH position with lipophilic acyl groups significantly enhances in vitro cytotoxicity. The most potent analogue (compound 14, bearing a 12-carbon lauroyl chain at 6-OH) exhibited IC50 values of 2.91–6.78 µM across HCT116, HEp-2, and HeLa cell lines, comparable to etoposide (IC50 2.13–4.79 µM) [1]. In contrast, the parent ABL (free 6-OH) showed substantially weaker cytotoxicity in these assays [1]. 1-O-Acetyl-6-O-isobutyrylbritannilactone, featuring a 4-carbon branched isobutyryl ester at C-6, occupies an intermediate position in the lipophilicity-cytotoxicity continuum between unmodified ABL and the highly potent long-chain analogues. This positions the compound as a tool for investigating the contribution of moderate-chain branching at C-6 to cancer cell selectivity.

Cytotoxicity Cancer cell lines Semisynthesis

Melanogenesis Inhibition: Divergent Monomer Activities

In B16 melanoma cells stimulated with IBMX, 1-O-acetylbritannilactone (ABL) and britannilactone (BL) reduced melanin production with IC50 values of 13.3 µM and 15.5 µM, respectively, whereas neobritannilactone B was cytotoxic rather than inhibitory under identical conditions [1]. Independently, 6-O-isobutyrylbritannilactone (IBL, the C-6 monoester) inhibited IBMX-induced melanogenesis in B16F10 cells in a dose-dependent manner (5–100 µM) without significant cytotoxicity, while also reducing zebrafish embryo pigmentation in vivo [2]. The target compound, combining the C-1 acetyl of ABL with the C-6 isobutyryl of IBL, represents a structural hybrid that may integrate the melanogenesis-inhibitory features of both parent scaffolds, though direct comparative IC50 data for the hybrid molecule are not yet published.

Melanogenesis Tyrosinase inhibition B16F10 melanoma

sEH Binding Selectivity Across Britannilactone Congeners

In a bioactivity-guided fractionation study of Inula japonica, six sesquiterpenoids were evaluated for sEH inhibition. Among them, 1-acetoxy-6α-(2-methylbutyryl)eriolanolide (compound 6), a close structural analog of the target compound, demonstrated specific sEH binding with an equilibrium dissociation constant Kd = 2.43 µM and functioned as an uncompetitive inhibitor, suppressing MAPK/NF-κB-mediated inflammatory responses [1]. 1-O-Acetyl-6-O-isobutyrylbritannilactone (compound 2 in the same study) was co-isolated and characterized but did not emerge as the primary sEH ligand; its sEH binding data were not reported. This differential within the same experimental series indicates that subtle variations in the C-6 ester structure (isobutyryl vs. 2-methylbutyryl) can dramatically influence sEH target engagement, making the target compound a valuable negative-control or selectivity-profiling tool when studying the C-6 2-methylbutyryl analog.

Soluble epoxide hydrolase Inflammation Target engagement

Lipophilicity vs. Diacetyl Analog ABLOO

Computational analysis of the target compound yields XLogP3-AA = 2.9 (PubChem), reflecting the contribution of the isobutyryl ester at C-6 [1]. In contrast, 1,6-O,O-diacetylbritannilactone (ABLOO), the symmetrically diacetylated analog, bears two acetyl groups (C2H3O each) and is predicted to have a lower logP due to the reduced carbon count and absence of branching in the ester chains. The higher lipophilicity of the target compound is directly relevant to cellular permeability: prior work on britannilactone derivatives explicitly states that acetyl moieties enhance lipophilicity and consequently improve cellular penetration [2]. The isobutyryl group, with its branched four-carbon chain, amplifies this effect beyond that achievable with acetyl alone, potentially translating to superior membrane permeability and intracellular target access compared to ABLOO.

Lipophilicity Drug-likeness Permeability

1-O-Acetyl-6-O-isobutyrylbritannilactone: Research & Procurement Scenarios


SAR Studies: C-6 Ester Branching Effects

Researchers investigating how β-branched short-chain esters at the C-6 position modulate cytotoxicity, anti-inflammatory activity, or target selectivity should procure this compound as the isobutyryl representative. The SAR platform can directly compare it to ABL (free 6-OH), ABLOO (6-O-acetyl), and the 2-methylbutyryl analog to map the contribution of chain branching, length, and lipophilicity to biological activity [1]. This is directly supported by the sEH study showing that C-6 ester identity (isobutyryl vs. 2-methylbutyryl) determines target engagement [2].

Anti-Inflammatory Screening via NF-κB Pathway

For labs conducting NF-κB pathway inhibition screening (iNOS, COX-2 expression; IKKβ phosphorylation; NF-κB nuclear translocation), this compound serves as a dual-ester-substituted analog for benchmarking against ABLOO (dual acetyl) and ABL (mono acetyl). The established SAR that activity correlates with acyl group number [1] makes this compound a necessary inclusion to test whether the isobutyryl-for-acetyl substitution at C-6 preserves or modulates the anti-inflammatory potency advantage of dual esterification.

Melanogenesis Research Tool Compound

Investigators studying melanin synthesis inhibition through ERK, PI3K/AKT, and CREB pathway modulation can use this compound to bridge the gap between the individually characterized ABL (IC50 = 13.3 µM [1]) and IBL (dose-dependent melanogenesis inhibition [2]). The hybrid structure allows testing of additive/synergistic effects of dual esterification on tyrosinase expression, MITF regulation, and in vivo zebrafish pigmentation endpoints.

Negative Control for sEH Inhibitor Discovery

Given that 1-acetoxy-6α-(2-methylbutyryl)eriolanolide (Kd = 2.43 µM) is a confirmed sEH ligand while the isobutyryl analog showed no reported sEH binding in the same study [1], this compound is an ideal negative control for validating sEH assay specificity and for exploring the SAR cliff between isobutyryl and 2-methylbutyryl esters at C-6 in sesquiterpenoid sEH inhibitor programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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